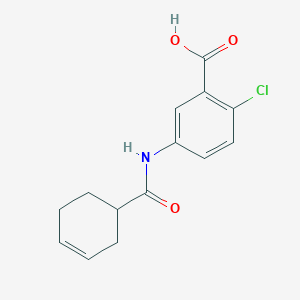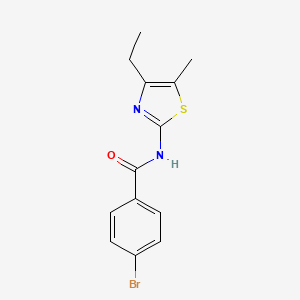
2-(3-chloro-2-cyanoanilino)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-2-cyanoanilino)-N-propylacetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of anilino compounds and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects:
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of certain genes involved in cancer cell growth. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to have neuroprotective effects and can potentially prevent neuronal cell death. Additionally, it has been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its potential therapeutic applications in various fields of medicine. It has been found to exhibit promising biological activities and can potentially be used in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. However, one of the limitations of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(3-chloro-2-cyanoanilino)-N-propylacetamide. One potential area of research is the development of more efficient synthesis methods to increase the availability of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide and its potential therapeutic applications. Future research can also focus on the development of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide derivatives with improved biological activities and reduced toxicity.
合成法
The synthesis of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide involves the reaction of 3-chloro-2-cyanoaniline with propylacetamide in the presence of a catalyst. The process involves several steps, including the formation of an intermediate compound, which is then converted into 2-(3-chloro-2-cyanoanilino)-N-propylacetamide.
科学的研究の応用
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. Studies have shown that 2-(3-chloro-2-cyanoanilino)-N-propylacetamide possesses anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-6-15-12(17)8-16-11-5-3-4-10(13)9(11)7-14/h3-5,16H,2,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFIADPIIYCKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)



![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)